Cas no 87700-58-1 (6-Fluoro-2-naphthoyl chloride)

6-Fluoro-2-naphthoyl chloride 化学的及び物理的性質
名前と識別子
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- 6-fluoro-2-naphthoyl chloride
- 6-fluoronaphthalene-2-carbonyl chloride
- 2-Naphthalenecarbonyl chloride, 6-fluoro-
- 6-Fluoro-2-naphthoyl chloride
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- インチ: 1S/C11H6ClFO/c12-11(14)9-2-1-8-6-10(13)4-3-7(8)5-9/h1-6H
- InChIKey: ODYLBCWIPSMSMO-UHFFFAOYSA-N
- SMILES: ClC(C1=CC=C2C=C(C=CC2=C1)F)=O
計算された属性
- 精确分子量: 208.0091207g/mol
- 同位素质量: 208.0091207g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 231
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1
- XLogP3: 3.8
6-Fluoro-2-naphthoyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A219003548-500mg |
6-Fluoronaphthalene-2-carbonyl chloride |
87700-58-1 | 98% | 500mg |
$989.80 | 2023-08-31 | |
Alichem | A219003548-1g |
6-Fluoronaphthalene-2-carbonyl chloride |
87700-58-1 | 98% | 1g |
$1819.80 | 2023-08-31 |
6-Fluoro-2-naphthoyl chloride 関連文献
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
6-Fluoro-2-naphthoyl chlorideに関する追加情報
6-Fluoro-2-naphthoyl Chloride (CAS No. 87700-58-1): A Versatile Fluorinated Building Block for Organic Synthesis
6-Fluoro-2-naphthoyl chloride (CAS 87700-58-1) is a highly valuable fluorinated aromatic compound that serves as a crucial intermediate in modern organic synthesis. This naphthoyl chloride derivative has gained significant attention in pharmaceutical research and material science due to its unique electronic properties imparted by the fluorine substituent. The compound's molecular structure combines the robust aromatic framework of naphthalene with the reactive acyl chloride functional group, making it an ideal precursor for various condensation reactions.
The growing demand for fluorinated organic compounds in drug development has positioned 6-Fluoro-2-naphthoyl chloride as a key building block. Pharmaceutical researchers particularly value this compound for its ability to introduce both the naphthyl moiety and fluorine atom into target molecules simultaneously. Recent studies in medicinal chemistry have shown that fluorinated naphthalene derivatives exhibit improved metabolic stability and membrane permeability compared to their non-fluorinated counterparts, explaining the compound's popularity in drug discovery programs.
From a synthetic chemistry perspective, 6-Fluoro-2-naphthoyl chloride CAS 87700-58-1 offers several advantages. The electron-withdrawing nature of the fluorine atom at the 6-position activates the carbonyl carbon toward nucleophilic attack, facilitating efficient amide or ester formation. This reactivity profile makes it particularly useful for preparing fluorinated pharmaceutical intermediates under mild conditions. The compound typically appears as a light yellow to amber crystalline solid with good stability when stored properly under anhydrous conditions.
Recent advancements in catalyzed coupling reactions have expanded the utility of 6-Fluoro-2-naphthoyl chloride in materials science. Researchers are exploring its use in constructing fluorinated organic semiconductors and liquid crystal materials, where the fluorine substituent can significantly influence molecular packing and electronic properties. The compound's ability to participate in both Friedel-Crafts acylation and nucleophilic acyl substitution reactions makes it exceptionally versatile for designing advanced functional materials.
The synthesis of 6-Fluoro-2-naphthoic acid derivatives often begins with this chloride precursor, highlighting its importance in synthetic routes. Chemists appreciate the high purity typically available from commercial suppliers, which ensures reproducible results in sensitive applications. When handling this compound, standard precautions for moisture-sensitive reagents should be observed, though it doesn't present unusual hazards compared to other acyl chlorides of similar molecular weight.
In the context of green chemistry initiatives, researchers are developing more sustainable methods to utilize 6-Fluoro-2-naphthoyl chloride 87700-58-1 in synthetic transformations. Recent publications describe catalytic systems that minimize waste generation during amide bond formation, addressing one of the key concerns in industrial applications. The pharmaceutical industry's shift toward continuous flow chemistry has also created new opportunities for employing this compound in automated synthesis platforms.
Analytical characterization of 6-Fluoro-2-naphthoyl chloride typically involves standard techniques such as HPLC analysis, NMR spectroscopy (particularly 19F NMR for verifying the fluorine position), and mass spectrometry. The distinctive 1H NMR pattern of the naphthalene ring system, combined with the characteristic downfield shift of the proton adjacent to the fluorine atom, provides clear structural confirmation. These analytical features make quality control straightforward for both manufacturers and end-users.
The commercial availability of 6-Fluoro-2-naphthoyl chloride CAS 87700-58-1 from multiple specialty chemical suppliers reflects its established role in research and development. Current market trends show steady demand growth, particularly from contract research organizations serving the pharmaceutical sector. Pricing remains stable due to well-established synthetic routes, though small-scale custom synthesis services for fluorinated aromatic compounds continue to command premium prices.
Looking toward future applications, 6-Fluoro-2-naphthoyl chloride is being investigated for use in PET tracer development (Positron Emission Tomography), where the fluorine-18 isotopologue could serve as a labeling precursor. This emerging application aligns with the broader trend toward personalized medicine and diagnostic imaging agents. Researchers are also exploring its potential in constructing fluorinated metal-organic frameworks (MOFs) with tailored pore environments for gas separation applications.
For synthetic chemists working with naphthoyl chloride derivatives, the 6-fluoro substitution pattern offers unique regiochemical control opportunities in subsequent transformations. The fluorine atom's ability to direct electrophilic aromatic substitution while simultaneously influencing the electronic properties of the carbonyl group creates valuable synthetic handles for complex molecule construction. These characteristics explain why 6-Fluoro-2-naphthoyl chloride 87700-58-1 remains a staple reagent in modern organic synthesis laboratories.
Storage and handling recommendations for 6-Fluoro-2-naphthoyl chloride follow standard protocols for acid chlorides: protection from moisture with proper sealing, storage under inert atmosphere when possible, and use of anhydrous solvents for dissolution. The compound's stability at room temperature for extended periods when properly stored makes it convenient for laboratory use, though refrigeration is recommended for long-term storage to maintain optimal purity.
In conclusion, 6-Fluoro-2-naphthoyl chloride (CAS 87700-58-1) represents a strategically important fluorinated building block with wide-ranging applications in pharmaceutical development, materials science, and synthetic methodology. Its combination of aromatic stability, predictable reactivity, and the valuable fluorine substituent ensures its continued relevance in chemical research. As synthetic strategies evolve to incorporate more fluorinated components into functional molecules, the demand for this versatile intermediate is likely to grow further in coming years.
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